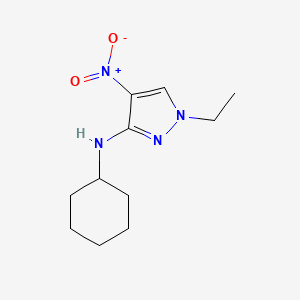

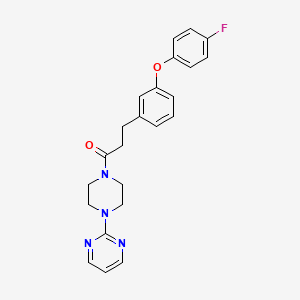

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a quinazoline dione structure. These functional groups suggest that the compound could have interesting chemical and biological properties .

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, and the quinazoline dione could potentially undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the methoxyphenyl group could potentially increase the compound’s lipophilicity, which might affect its solubility and permeability .Aplicaciones Científicas De Investigación

Thermo-Physical Properties and Solvent Interactions

A study by Godhani et al. (2013) delves into the thermo-physical properties of oxadiazole derivatives, closely related to the compound , in solvents such as chloroform and N,N-dimethylformamide. This research highlights the impact of structural modifications on parameters like Gibbs energy of activation, enthalpy, and entropy, providing insight into how these compounds behave in different solvent environments (Godhani et al., 2013).

Synthetic Approaches and Biological Implications

Another pivotal area of research is the synthesis and biological application of novel compounds containing lawsone, explored by Hassanien et al. (2022). Although the specific compound is not directly mentioned, the study provides valuable context on the methodologies for creating compounds with potential antioxidant and antitumor activities, laying the groundwork for further investigation into similar compounds (Hassanien et al., 2022).

Antimicrobial Activity and Molecular Docking

Research by Sirgamalla and Boda (2019) focuses on the synthesis of 1,3,4-oxadiazol-2-yl methoxy substituted phenyl derivatives, evaluated for their antimicrobial activities. This work underscores the potential of such compounds in developing new antibacterial and antifungal agents, suggesting a promising avenue for further exploration of related compounds (Sirgamalla & Boda, 2019).

Fluorescent Chemosensors for Ion Detection

Zhang et al. (2020) synthesized 1,8-naphthalimide derivatives, including structures resembling the compound of interest, as efficient chemosensors for fluoride ion detection. Their work demonstrates the potential of such compounds in environmental monitoring and analytical chemistry, highlighting their reversible colorimetric and fluorescent response to fluoride ions (Zhang et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with a 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde followed by reduction and alkylation reactions.", "Starting Materials": [ "Quinazoline-2,4-dione", "3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "Sodium borohydride", "Pentyl bromide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Quinazoline-2,4-dione is reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid and ethanol to form the intermediate 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione.", "Step 2: The intermediate is then reduced using sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is then alkylated using pentyl bromide to form the final product, 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione." ] } | |

Número CAS |

1251673-97-8 |

Nombre del producto |

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C23H24N4O4 |

Peso molecular |

420.469 |

Nombre IUPAC |

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |

InChI |

InChI=1S/C23H24N4O4/c1-3-4-7-14-26-22(28)18-8-5-6-9-19(18)27(23(26)29)15-20-24-21(25-31-20)16-10-12-17(30-2)13-11-16/h5-6,8-13H,3-4,7,14-15H2,1-2H3 |

Clave InChI |

UFHHERWRUPSQCA-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916047.png)

![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)

![N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2916050.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2916054.png)

![Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2916055.png)

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2916059.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916063.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2916064.png)